molecular formula C17H14N2O3S B2688225 Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 391876-94-1

Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2688225
CAS RN: 391876-94-1
M. Wt: 326.37
InChI Key: BFKRFJXOORDPNZ-ISLYRVAYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate” would depend on its specific structure. Information about its molecular weight, solubility, melting point, and other properties would typically be determined experimentally .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can depend on their specific biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity, and their mechanism of action has been studied in this context .

Future Directions

Research into benzothiazole derivatives is ongoing, and future directions could include the development of new synthetic methods, exploration of their biological activities, and their potential use in the development of new drugs .

properties

IUPAC Name

methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-13-5-3-4-6-14(13)23-17(19)18-15(20)11-7-9-12(10-8-11)16(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKRFJXOORDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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